6-Bromo-4-methylbenzimidazole-2-carboxylic Acid
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Overview
Description
6-Bromo-4-methylbenzimidazole-2-carboxylic Acid: is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid typically involves the bromination of 4-methylbenzimidazole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Reduction Products: Reduced forms of the benzimidazole ring.
Coupling Products: Aryl or vinyl-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, dyes, and polymers. It is also employed in the synthesis of specialty chemicals and fine chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
4-Methylbenzimidazole-2-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-methylbenzimidazole-2-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness: The presence of the bromine atom in 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
Overview
6-Bromo-4-methylbenzimidazole-2-carboxylic acid is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This compound features a bromine atom at the sixth position, a methyl group at the fourth position, and a carboxylic acid functional group at the second position. Its molecular formula is C10H8BrN3O2, with an approximate molecular weight of 255.07 g/mol. The unique structure of this compound contributes to its potential applications in pharmaceuticals and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity, modulating the activity of these targets. This compound can exhibit both inhibitory and activating effects on specific biochemical pathways, depending on the context of its application.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
- Antimicrobial Activity : Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens.
- Antiviral Properties : The compound has been studied for its potential as an antiviral agent, particularly against HIV and other viral infections.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound | Key Features | Biological Activity |
---|---|---|
4-Methylbenzimidazole-2-carboxylic Acid | Lacks bromine; lower reactivity | Reduced biological activity compared to 6-bromo variant |
6-Chloro-4-methylbenzimidazole-2-carboxylic Acid | Chlorine instead of bromine; different reactivity | Similar activity but less potent than the brominated form |
6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid | Fluorine substitution alters reactivity | Varies significantly in binding affinity and activity |
The presence of the bromine atom in this compound enhances its chemical reactivity and biological interactions compared to its analogs, making it a candidate for further therapeutic exploration.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results indicated that it can inhibit cell proliferation effectively, suggesting potential as an anticancer agent .
- In Vivo Studies : Preliminary animal studies have shown that this compound can significantly reduce tumor sizes in xenograft models, indicating its potential efficacy in cancer therapy .
- Mechanistic Studies : Research has demonstrated that the compound interacts with specific receptors involved in inflammatory pathways, leading to reduced cytokine production and inflammation markers in treated cells .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-4-methyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
KHOKLUVKOIVKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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